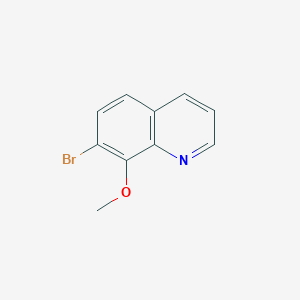

7-Bromo-8-methoxyquinoline

Descripción general

Descripción

7-Bromo-8-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO. It has a molecular weight of 238.08 . It is a versatile compound used in various scientific studies.

Synthesis Analysis

The synthesis of 7-Bromo-8-methoxyquinoline has been reported in several studies . One common method involves the bromination of 8-substituted quinolines . The reaction conditions vary, but typically involve the use of hydrogen chloride, water, and phenyllithium in diethyl ether at -75°C . The yield of the reaction can range from 63% to 100% depending on the specific conditions .

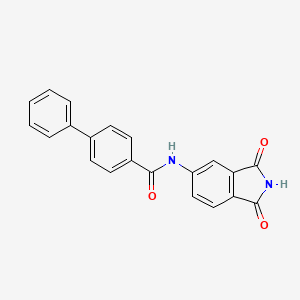

Molecular Structure Analysis

The InChI code for 7-Bromo-8-methoxyquinoline is 1S/C10H8BrNO/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,1H3 . This indicates that the molecule consists of a quinoline core with a bromine atom at the 7-position and a methoxy group at the 8-position.

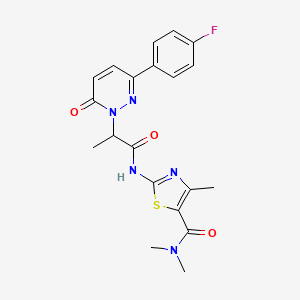

Chemical Reactions Analysis

7-Bromo-8-methoxyquinoline can undergo various chemical reactions. For instance, it can be used as a starting material in the synthesis of novel phthalonitriles . It can also participate in Suzuki–Miyaura cross-coupling reactions to form aryl-substituted quinolines .

Physical And Chemical Properties Analysis

7-Bromo-8-methoxyquinoline is a white to yellow or gray solid . It has a number of physicochemical properties such as a molar refractivity of 55.94, a topological polar surface area (TPSA) of 22.12 Ų, and a logP value of 2.25 .

Aplicaciones Científicas De Investigación

Bromination of Quinolines

7-Bromo-8-methoxyquinoline is a product of the bromination of 8-substituted quinolines . The bromination process has been optimized for yield and isolation conditions . This compound is particularly interesting because it is the sole product when 8-methoxyquinoline is brominated .

Synthesis of Novel Phthalonitriles

7-Bromo-8-methoxyquinoline can be used in the synthesis of novel phthalonitriles . These novel phthalonitriles are synthesized from 8-hydroxyquinoline and are then converted into their respective bromo derivatives .

Precursor for Carbon-Carbon Bond Formation

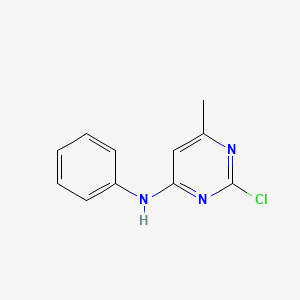

Bromoquinolines, such as 7-Bromo-8-methoxyquinoline, are important tools for chemists as precursors for carbon-carbon bond formation . This process can afford novel substituted quinoline derivatives with potential applications in the pharmaceutical and material industries .

Drug Design

Quinoline and its derivatives, including 7-Bromo-8-methoxyquinoline, are a very important class of N-heterocyclic compounds in drug design . They are considered as targets for the development of synthetic strategies and evaluation of biological activities .

Biological Activities

Compounds containing the quinoline scaffold, like 7-Bromo-8-methoxyquinoline, have a wide spectrum of biological activities . These include antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities .

Anticancer Agents

5,7-Dibromo-8-hydroxyquinolines, a related compound to 7-Bromo-8-methoxyquinoline, have shown strong antiproliferative activity against various tumor cell lines . This suggests that 7-Bromo-8-methoxyquinoline could potentially have similar anticancer properties .

Safety and Hazards

The safety information for 7-Bromo-8-methoxyquinoline indicates that it is classified under GHS07. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Propiedades

IUPAC Name |

7-bromo-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYGSQHBIDZNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-8-methoxyquinoline | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2414759.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide](/img/structure/B2414761.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2414766.png)

![Methyl 2-amino-2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2414768.png)

![1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol](/img/structure/B2414772.png)

![4-chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2414774.png)

![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyridine-3-sulfonamide](/img/structure/B2414775.png)